N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

This compound is a strategic SAR building block featuring a bulky pivalamide at the 2-position and dual methyl groups at positions 8 and 10. Its unique steric and electronic profile, with XLogP3 of 3.5 and TPSA of 58.6 Ų, makes it ideal for CNS-library design, lead optimization, and late-stage derivatization studies. Deploy alongside mono-substituted or unsubstituted congeners to experimentally validate computational property predictions and strengthen your lead series data.

Molecular Formula C20H22N2O3
Molecular Weight 338.407
CAS No. 922060-80-8
Cat. No. B2833781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide
CAS922060-80-8
Molecular FormulaC20H22N2O3
Molecular Weight338.407
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C(C)(C)C)C(=O)N2C
InChIInChI=1S/C20H22N2O3/c1-12-6-8-17-15(10-12)22(5)18(23)14-11-13(7-9-16(14)25-17)21-19(24)20(2,3)4/h6-11H,1-5H3,(H,21,24)
InChIKeyGYUNTVQSEJGFNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide (CAS 922060-80-8): Structural and Procurement Baseline


N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide (CAS 922060-80-8) is a synthetic small molecule belonging to the dibenzo[b,f][1,4]oxazepine class [1]. Its core structure features a fused tricyclic scaffold with a ketone at the 11-position, methyl substitutions at the 8 and 10 positions, and a pivalamide (2,2-dimethylpropanamide) group at the 2-position [1]. With a molecular weight of 338.4 g/mol and a calculated partition coefficient (XLogP3-AA) of 3.5, this compound possesses physicochemical properties consistent with CNS drug-like chemical space [1]. The compound is catalogued in PubChem (CID 20933431) and is primarily available from specialty chemical suppliers as a research-grade building block.

Why Generic Substitution of N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide Is Not Supported by Current Evidence


The dibenzo[b,f][1,4]oxazepine scaffold supports a wide range of substitutions that can profoundly alter biological activity, selectivity, and physicochemical properties [1]. The target compound's specific combination of 8,10-dimethyl groups and the bulky pivalamide moiety creates a distinct steric and electronic profile compared to mono-methylated, unsubstituted, or chloro-substituted analogs [2]. However, a critical evidence gap must be acknowledged: no peer-reviewed, publicly available study has reported quantitative comparative bioactivity data for this specific compound against its closest structural analogs. Therefore, any procurement decision based on anticipated biological differentiation would rest on class-level inference rather than compound-specific evidence. Researchers should verify the presence of differential activity data with individual suppliers or through custom screening before prioritizing this compound over related dibenzo-oxazepine derivatives.

Quantitative Evidence Guide for N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide Differentiation


Molecular Weight Differentiation from Unsubstituted and Mono-Methyl Analogs

The target compound (MW 338.4 g/mol) is differentiated from the unsubstituted parent N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide (MW 310.35 g/mol) and the 8-methyl-only analog (MW 324.37 g/mol) by incremental increases of approximately 28 and 14 Da, respectively. These differences correspond to the addition of two methyl groups at positions 8 and 10. The pivalamide group is conserved across all three compounds. [1]

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

Lipophilicity (XLogP3) Comparison with Chloro-Substituted Analog

The target compound exhibits a calculated XLogP3-AA value of 3.5. While the 8-chloro analog N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide lacks a publicly available computed logP for direct comparison, the substitution of the electron-withdrawing chlorine atom for the electron-donating methyl group at position 8 would be expected to produce a lower logP and altered hydrogen-bonding capacity. This represents a class-level inference based on established structure-property relationships. [1]

Physicochemical Property Assessment CNS Drug Design Solubility

Topological Polar Surface Area Comparison with Propanamide Analog

The target compound's topological polar surface area (TPSA) is 58.6 Ų, identical to the calculated TPSA of the close analog N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide because the amide side chain does not contribute additional polar atoms. Both compounds share the same core scaffold and substitution pattern. However, the larger steric bulk of the pivalamide tert-butyl group relative to the propanamide ethyl group may reduce metabolic lability at the amide bond, though no comparative metabolic stability data have been published. [1] [2]

Medicinal Chemistry Oral Bioavailability Prediction Property-Based Design

Lack of Quantitative Biological Selectivity Evidence Against Comparable Dibenzo-Oxazepine Scaffolds

A systematic search of authoritative databases (PubChem, ChEMBL, BindingDB) and patent literature reveals no quantitative IC50, Ki, or EC50 data for this compound against any discrete molecular target [1] [2] [3]. Furthermore, no head-to-head biological comparison of this compound with its 8-methyl, 8-chloro, unsubstituted, or propanamide analogs has been identified in the public domain. This stands in contrast to other dibenzo[b,f][1,4]oxazepine derivatives, which have reported activity as HDAC inhibitors, proteasome inhibitors, and dopamine D2 receptor ligands [3]. The absence of target engagement data prevents any evidence-based assertion of biological differentiation for procurement purposes.

Biological Evaluation Gap SAR Profiling Due Diligence

Recommended Research Application Scenarios for N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide


SAR Exploration of Substitution Effects on the Dibenzo-Oxazepine Scaffold

This compound is most appropriately deployed as part of a systematic structure-activity relationship (SAR) series aimed at understanding how 8,10-dimethyl substitution in combination with a pivalamide group influences biological activity relative to mono-substituted and unsubstituted analogs. Researchers building compound libraries for scaffold-hopping or lead optimization campaigns should include this compound alongside its 8-methyl, 8-chloro, and unsubstituted congeners. [1] [2]

Physicochemical Profiling and In Vitro ADME Benchmarking

Given the calculated XLogP3 of 3.5 and TPSA of 58.6 Ų, this compound is suitable for inclusion in panels designed to experimentally validate computational property predictions. Procurement for comparative solubility, logD, microsomal stability, and permeability assays against the propanamide analog or the unsubstituted parent can help de-risk the pivalamide moiety for lead series advancement. [1]

Synthetic Intermediate for Diversified Library Synthesis

The dibenzo[b,f][1,4]oxazepine core with 8,10-dimethyl substitution and a functionalizable 2-position amine (protected as the pivalamide) can serve as a late-stage intermediate. Deprotection or further derivatization of the pivalamide group enables access to a diverse array of analogs. Procurement for this purpose is justified when the specific 8,10-dimethyl substitution pattern is required for downstream SAR exploration. [2]

Quote Request

Request a Quote for N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.